molecular formula C17H36N2O B1198226 Tetrabutylurea CAS No. 4559-86-8

Tetrabutylurea

Cat. No. B1198226
CAS RN: 4559-86-8
M. Wt: 284.5 g/mol
InChI Key: SNDGLCYYBKJSOT-UHFFFAOYSA-N
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Patent
US05772977

Procedure details

In a 1.75-liter continuously stirred tank-type reactor with internal filters to retain the catalyst inside the reactor, operating at a volume of 1.25 liters, a temperature of 43°-45° C. and pressure of 15 psig, a working solution was circulated at a flow rate of 50 ml/min. The working solution initially contained 18 wt % ethylanthraquinone, of which 45 wt % was tetrahydroethylanthraquinone, 58 wt % of an aromatic solvent (alkylated benzenes - heavy naphtha fraction, Aromatic 150), and 24 wt % tetra-n-butylurea. The hydrogen feed rate was controlled to give a maximum reduction level (anthrahydroquinone or HQ titer) of 0.408 g mol/l. 2.254 g of a 2.6 wt % palladium on gamma alumina catalyst was added to the reactor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkylated benzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([C:3]1[C:16]2[C:15](=[O:17])[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8](=[O:18])[C:7]=2[CH:6]=[CH:5][CH:4]=1)C.C(C1C2C(=O)C3C(=CC=CC=3)C(=O)C=2CCC1)C.C(N(CCCC)C(=O)N(CCCC)CCCC)CCC.[H][H]>>[CH:12]1[CH:13]=[C:14]2[C:15]([OH:17])=[C:16]3[C:7](=[C:8]([OH:18])[C:9]2=[CH:10][CH:11]=1)[CH:6]=[CH:5][CH:4]=[CH:3]3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1CCCC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Three
Name
alkylated benzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N(C(N(CCCC)CCCC)=O)CCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a temperature of 43°-45° C. and pressure of 15 psig

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.